2-Mercapto-5-benzylidenethiazol-4-one
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Overview
Description
2-Mercapto-5-benzylidenethiazol-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-5-benzylidenethiazol-4-one typically involves the reaction of aromatic ketones with ethyl acetoacetates, followed by cyclization and subsequent functionalization. One common method involves the use of thiosemicarbazide and benzaldehyde under acidic conditions to form the thiazole ring . The reaction conditions often include refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-5-benzylidenethiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of substituted thiazoles .
Scientific Research Applications
2-Mercapto-5-benzylidenethiazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Mercapto-5-benzylidenethiazol-4-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting cellular processes. Molecular docking studies have shown that it can form stable complexes with key amino acid residues, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Similar in structure but lacks the benzylidene group.
2-Aminobenzothiazole: Contains an amino group instead of a mercapto group.
Benzothiazole: The parent compound without any substituents.
Uniqueness
2-Mercapto-5-benzylidenethiazol-4-one is unique due to the presence of both the mercapto and benzylidene groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
37524-22-4 |
---|---|
Molecular Formula |
C10H7NOS2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
(4E)-4-benzylidene-2-sulfanylidene-1,3-thiazolidin-5-one |
InChI |
InChI=1S/C10H7NOS2/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,13)/b8-6+ |
InChI Key |
MWOXWTTZHVUTKL-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)SC(=S)N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)SC(=S)N2 |
Origin of Product |
United States |
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